molecular formula C23H23NO B14352130 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline CAS No. 92003-06-0

4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline

Cat. No.: B14352130
CAS No.: 92003-06-0
M. Wt: 329.4 g/mol
InChI Key: LHTUCEUWBOYLHQ-UHFFFAOYSA-N
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Description

4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline is an organic compound that belongs to the class of substituted aromatic amines. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation reaction, where an ethoxyphenyl group is introduced to an aromatic ring. This is followed by a series of substitution reactions to introduce the ethenyl and N-methyl-N-phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and subsequent substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl-substituted derivatives .

Scientific Research Applications

4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-methoxyphenyl)ethenyl]-N-methyl-N-phenylaniline
  • 4-[2-(4-ethoxyphenyl)ethenyl]-N-ethyl-N-phenylaniline
  • 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-(4-methylphenyl)aniline

Uniqueness

4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

92003-06-0

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline

InChI

InChI=1S/C23H23NO/c1-3-25-23-17-13-20(14-18-23)10-9-19-11-15-22(16-12-19)24(2)21-7-5-4-6-8-21/h4-18H,3H2,1-2H3

InChI Key

LHTUCEUWBOYLHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C3=CC=CC=C3

Origin of Product

United States

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